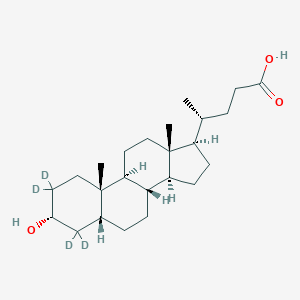

Acide lithocholique-2,2,4,4-d4

Vue d'ensemble

Description

L’acide lithocholique-d4 est une version deutérée de l’acide lithocholique, un acide biliaire secondaire. Il est produit par l’action bactérienne dans le côlon à partir de l’acide chénodésoxycholique. L’acide lithocholique-d4 est principalement utilisé comme standard interne pour la quantification de l’acide lithocholique dans diverses applications analytiques .

Applications De Recherche Scientifique

Lithocholic Acid-d4 has a wide range of scientific research applications:

Mécanisme D'action

L’acide lithocholique-d4 exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Activation du récepteur de la vitamine D : L’acide lithocholique active le récepteur de la vitamine D, ce qui contribue à réguler sa toxicité sans augmenter significativement les taux de calcium.

Activation du récepteur X de la pregnane : Il déclenche également le récepteur X de la pregnane, qui est impliqué dans les processus de détoxification.

Régulation de l’apoptose : Dans l’épithélium colique normal, l’acide lithocholique favorise l’apoptose, tandis que dans l’épithélium colique précancéreux, il supprime l’apoptose en présence de carcinogènes.

Analyse Biochimique

Biochemical Properties

Lithocholic acid-2,2,4,4-d4 is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to activate the vitamin D receptor, pregnane X receptor (PXR), and farnesoid X receptor (FXR) . These receptors may serve as biological sensors to regulate lithocholic acid-induced toxicity .

Cellular Effects

Lithocholic acid-2,2,4,4-d4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in normal colonic epithelium, lithocholic acid promotes apoptosis, but it suppresses apoptosis in pre-malignant colonic epithelium in the presence of a carcinogen .

Molecular Mechanism

The molecular mechanism of action of Lithocholic acid-2,2,4,4-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, for instance, by activating the vitamin D receptor, PXR, and FXR .

Temporal Effects in Laboratory Settings

The effects of Lithocholic acid-2,2,4,4-d4 change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Lithocholic acid-2,2,4,4-d4 vary with different dosages in animal models . While specific threshold effects, toxic or adverse effects at high doses are not mentioned in the available literature, it has been shown to cause cholestasis in animal models .

Metabolic Pathways

Lithocholic acid-2,2,4,4-d4 is involved in the metabolic pathways of bile acid synthesis . It interacts with enzymes and cofactors in these pathways and can also affect metabolic flux or metabolite levels .

Méthodes De Préparation

L’acide lithocholique-d4 est synthétisé en remplaçant quatre atomes d’hydrogène dans l’acide lithocholique par des atomes de deutérium. La voie de synthèse implique l’utilisation de bisnoralcool d’origine végétale disponible dans le commerce comme matière première. Le processus comprend l’hydrogénation catalytique à l’aide de nanofils de palladium-cuivre et la réduction du groupe 3-céto à l’aide d’une catalyse de la 3α-hydroxystéroïde déshydrogénase/réductase de carbonyl . Cette méthode est optimisée pour améliorer le rapport des isomères et le rendement global, ce qui la rend adaptée à la production à grande échelle.

Analyse Des Réactions Chimiques

L’acide lithocholique-d4 subit diverses réactions chimiques, notamment :

Oxydation : L’acide lithocholique peut être oxydé pour former différents produits selon les conditions et les réactifs utilisés.

Réduction : La réduction de l’acide lithocholique implique la conversion du groupe 3-céto en groupe 3α-hydroxy.

Les réactifs courants utilisés dans ces réactions comprennent les nanofils de palladium-cuivre pour l’hydrogénation et des enzymes spécifiques pour la réduction. Les principaux produits formés à partir de ces réactions sont l’acide glycolithocholique et l’acide taurolithocholique.

Applications de la recherche scientifique

L’acide lithocholique-d4 a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

L’acide lithocholique-d4 est unique en raison de son marquage au deutérium, ce qui en fait un standard interne idéal pour les applications analytiques. Parmi les composés similaires, on peut citer :

Acide chénodésoxycholique : Un acide biliaire primaire à partir duquel l’acide lithocholique est dérivé.

Acide désoxycholique : Un autre acide biliaire secondaire présentant des propriétés similaires.

Acide ursodeoxycholique : Un acide biliaire utilisé en clinique pour traiter les maladies du foie.

L’acide lithocholique-d4 se distingue par son utilisation spécifique dans la quantification et les applications de recherche, fournissant un standard fiable pour diverses techniques analytiques.

Propriétés

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1/i10D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-POXZWENPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584371 | |

| Record name | (3alpha,5beta)-3-Hydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83701-16-0 | |

| Record name | (3α,5β)-3-Hydroxycholan-24-oic-2,2,4,4-d4 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83701-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3alpha,5beta)-3-Hydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

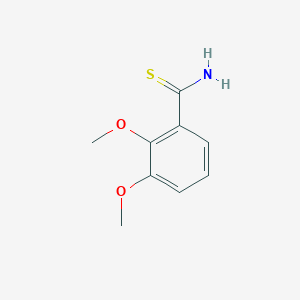

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)

![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)